molecular formula C14H8Br2Cl2 B1330678 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene CAS No. 21655-73-2

1,1-Bis(4-bromophenyl)-2,2-dichloroethylene

Cat. No. B1330678
CAS RN: 21655-73-2
M. Wt: 406.9 g/mol
InChI Key: XYMOLSVHRUAQPB-UHFFFAOYSA-N
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Description

1,1-Bis(4-bromophenyl)-2,2-dichloroethylene, also known as 1,1-B-2,2-DCE, is an organochlorine compound with a wide range of applications in scientific research. It is a colorless liquid with a low boiling point and low volatility. It has been used in a wide range of applications, including as a solvent, a reagent, a catalyst, and a reactant in organic synthesis. Its unique properties make it an attractive option for researchers looking to explore new reactions or pathways.

Scientific Research Applications

Polymer Synthesis and Properties

A study by Brzozowski and Kamiński (1994) explored the synthesis of new aromatic polysulphonates using 1,1-bis(4-bromophenyl)-2,2-dichloroethylene. They found that varying the catalyst quantity and reagent excess influenced the film-forming properties of the polysulphonate produced. The solubility of the polycondensation product in solvents like cyclohexanone was noteworthy (Brzozowski & Kamiński, 1994).

Biodegradation Studies

Hay and Focht (1998) investigated the cometabolism of 1,1-Dichloro-2,2-Bis(4-Chlorophenyl)Ethylene by Pseudomonas acidovorans M3GY. They discovered that cells grown on biphenyl could degrade the compound, suggesting a possible biodegradation pathway in soil (Hay & Focht, 1998).

Chemical Interaction Studies

Gaido et al. (2000) explored the interaction of compounds structurally related to 1,1-bis(4-bromophenyl)-2,2-dichloroethylene with various hormone receptors. They found that these compounds had varying degrees of agonist and antagonist activities on estrogen and androgen receptors, underscoring the complexity of their mechanism of action (Gaido et al., 2000).

Catalytic Reactions

Research by Lapierre et al. (1978) on the hydrodechlorination of 1,1-bis(p-chlorophenyl)-2,2-dichloroethylene highlighted a network of reactions using palladium and nickel catalysts. Their study provided insights into the kinetics and selectivity of these reactions (Lapierre et al., 1978).

Electrosynthesis Using Vitamin B12

Shimakoshi et al. (2004) conducted an electrosynthesis study using hydrophobic vitamin B12 as a catalyst to dechlorinate DDT, forming various products including 1,1-bis(4-chlorophenyl)-2,2-dichloroethylene. This study presented a novel approach for dechlorination reactions (Shimakoshi, Tokunaga, & Hisaeda, 2004).

properties

IUPAC Name

1-bromo-4-[1-(4-bromophenyl)-2,2-dichloroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2Cl2/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMOLSVHRUAQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=C(Cl)Cl)C2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00323387
Record name 1,1'-(2,2-Dichloroethene-1,1-diyl)bis(4-bromobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00323387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Bis(4-bromophenyl)-2,2-dichloroethylene

CAS RN

21655-73-2
Record name NSC403874
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403874
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-(2,2-Dichloroethene-1,1-diyl)bis(4-bromobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00323387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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